N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide
Description
N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide is a complex organic compound featuring an indole ring system substituted with a pyrrolidinone moiety and an acetamide group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(20)17-14-5-4-6-15-13(14)7-10-19(15)11-16(21)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNKFLAYJYUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Nucleophiles like amines or alcohols, leaving groups like halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. Its indole structure is known to interact with biological targets, leading to potential therapeutic effects.
Medicine: In medicine, this compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and development.
Industry: In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to receptors and enzymes, modulating their activity. The pyrrolidinone and acetamide groups contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Various enzymes involved in metabolic pathways.
Receptors: G-protein-coupled receptors (GPCRs) and other receptor types.
Comparison with Similar Compounds
N-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-4-yl)acetamide
N-(1-(2-oxo-2-(morpholin-4-yl)ethyl)-1H-indol-4-yl)acetamide
N-(1-(2-oxo-2-(thiomorpholin-4-yl)ethyl)-1H-indol-4-yl)acetamide
Uniqueness: N-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-yl)acetamide stands out due to its pyrrolidinone moiety, which imparts unique chemical and biological properties compared to its analogs. Its enhanced binding affinity and specificity make it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
